molecular formula C15H25BN2O3 B1434195 4-Methyl-3-(3-(4-methylpiperazin-1-yl)propoxy)phenylboronic acid CAS No. 1704064-31-2

4-Methyl-3-(3-(4-methylpiperazin-1-yl)propoxy)phenylboronic acid

Cat. No.: B1434195
CAS No.: 1704064-31-2
M. Wt: 292.18 g/mol
InChI Key: HOLVQFCYTSHUEA-UHFFFAOYSA-N
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Description

“4-Methyl-3-(3-(4-methylpiperazin-1-yl)propoxy)phenylboronic acid” is a boronic acid derivative used in scientific experiments. It has a CAS Number of 1704064-31-2 .

Scientific Research Applications

Synthesis and Antimicrobial Activity

A study by Mandala et al. (2013) focused on synthesizing a series of novel compounds with structural features similar to the compound . These compounds were evaluated for their in vitro antimicrobial activity, showing significant antibacterial and antifungal activities. The research utilized molecular docking studies to further understand the interaction between the synthesized compounds and target proteins, highlighting the potential of such compounds in developing new antimicrobial agents (Mandala et al., 2013).

Metabolism Studies

Jiang et al. (2007) conducted a study on the metabolism of a compound related to "4-Methyl-3-(3-(4-methylpiperazin-1-yl)propoxy)phenylboronic acid" in rat bile. The study identified several metabolites and provided insights into the compound's metabolic pathways, emphasizing the importance of understanding the metabolism of such compounds for their potential therapeutic applications (Jiang et al., 2007).

DNA-Binding Properties

Wilson et al. (2013) characterized the photophysical properties of DNA-binding dyes, which include structural elements similar to "this compound". The study found that these compounds are quenched in aqueous solutions but exhibit enhanced emission upon binding to AT-rich DNA sequences. This selective binding and emission enhancement suggest potential applications in DNA research and bioimaging (Wilson et al., 2013).

Mechanism of Action

Properties

IUPAC Name

[4-methyl-3-[3-(4-methylpiperazin-1-yl)propoxy]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25BN2O3/c1-13-4-5-14(16(19)20)12-15(13)21-11-3-6-18-9-7-17(2)8-10-18/h4-5,12,19-20H,3,6-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOLVQFCYTSHUEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C)OCCCN2CCN(CC2)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.